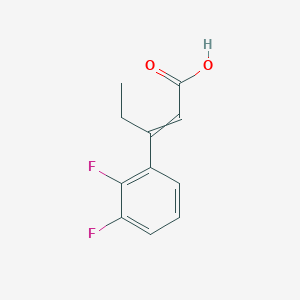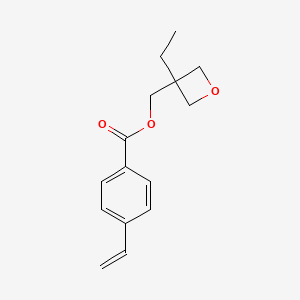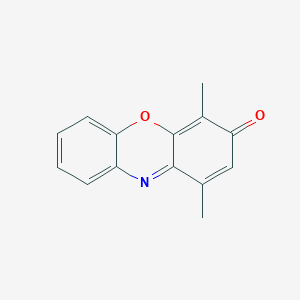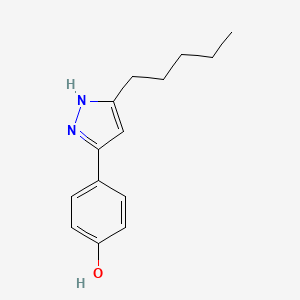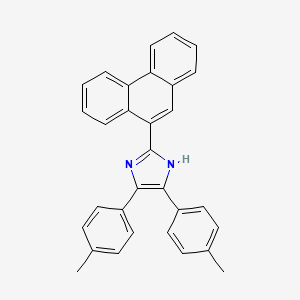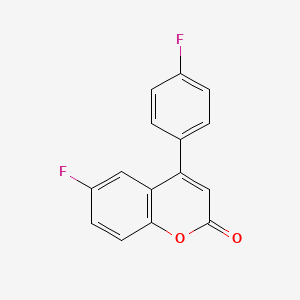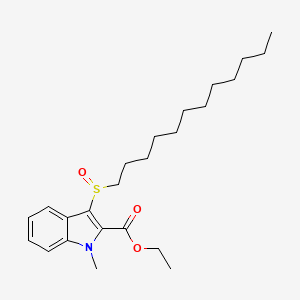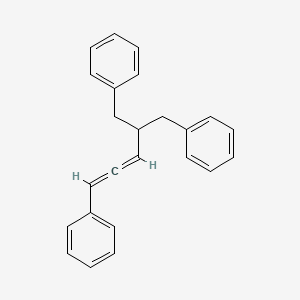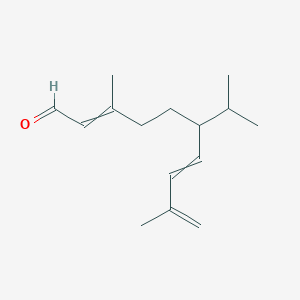
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule followed by functional group modifications to achieve the desired structure. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like distillation or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
Applications De Recherche Scientifique
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance industry due to its fruity odor and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dimethyl-10-(1-methylethyl)-1-oxaspiro[4.5]deca-3,6-diene
- 2,9-Dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene
- 4,8a-Dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene
Uniqueness
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and potential biological activities make it valuable in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
847043-84-9 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
3,9-dimethyl-6-propan-2-yldeca-2,7,9-trienal |
InChI |
InChI=1S/C15H24O/c1-12(2)6-8-15(13(3)4)9-7-14(5)10-11-16/h6,8,10-11,13,15H,1,7,9H2,2-5H3 |
Clé InChI |
LDDQLEVDKNBZLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC(=CC=O)C)C=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
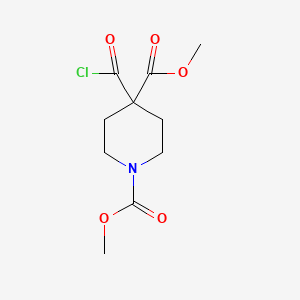
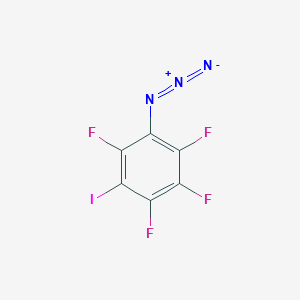
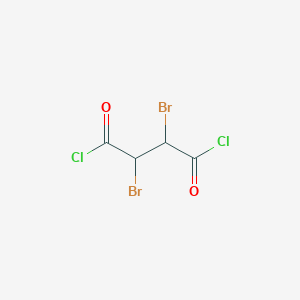
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
